4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a carboxamide-linked 2-methyl-5-nitrophenyl group. The thiadiazole ring system is known for its electron-deficient nature, making it a versatile scaffold in medicinal chemistry for targeting enzymes or receptors requiring electron-rich interactions . The methyl groups (on both the thiadiazole and phenyl moieties) may improve lipophilicity and modulate steric interactions with target proteins .
Properties
IUPAC Name |
4-methyl-N-(2-methyl-5-nitrophenyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-6-3-4-8(15(17)18)5-9(6)12-11(16)10-7(2)13-14-19-10/h3-5H,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNPNRYVYUHNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a compound within the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of derivatives related to this compound. For instance, a series of derivatives were synthesized and tested for their in vitro antimicrobial activity against various microorganisms.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values ranged from 1.95 µg/mL to 15.62 µg/mL for effective compounds against Staphylococcus spp. and Enterococcus faecalis .
- The compound exhibited a minimum bactericidal concentration (MBC) /MIC ratio of 1–4 , indicating strong bactericidal activity against Gram-positive bacteria .
- Notably, the compound showed activity that was two to seven times greater than the reference drug nitrofurantoin against certain Staphylococcus aureus strains .
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Comparison to Nitrofurantoin |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 | 2x higher |
| Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 | 7x higher |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various studies have assessed its cytotoxic effects against different cancer cell lines.
Key Findings:
- The compound demonstrated notable cytotoxicity against liver carcinoma cell lines with IC50 values indicating effective concentrations required to reduce cell viability by 50% .
- For example, one derivative exhibited an IC50 value of 1.03 µM , showcasing strong anticancer properties comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2-1 (liver carcinoma) | 1.03 |
| Doxorubicin | HEPG2-1 | 3.13 |
Other Biological Activities
Beyond antimicrobial and anticancer effects, compounds in the thiadiazole class have been reported to exhibit various other biological activities:
- Antiviral Activity : Some derivatives have shown promising results against viral infections, particularly in plant virology where they exhibited significant protective effects against Tobacco Mosaic Virus (TMV) .
- Antifungal Activity : The antifungal efficacy has been moderate to weak across different strains of Candida species, with MFC values exceeding 1000 µg/mL for most tested compounds .
Case Studies
In one study focusing on the synthesis and evaluation of thiadiazole derivatives:
- A specific derivative was found to possess a unique structural motif that enhanced its bioactivity significantly compared to other tested compounds.
- The presence of electron-donating groups was correlated with increased cytotoxicity in cancer cell lines, while electron-withdrawing groups diminished activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide as an anticancer agent. The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated significant growth inhibition percentages (PGIs) against:
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities, particularly against Mycobacterium tuberculosis.
Case Study: Antimycobacterial Activity
In a study assessing the antimycobacterial properties, derivatives containing the thiadiazole moiety were synthesized and tested for their minimum inhibitory concentrations (MICs). The results showed:
| Compound | MIC (µM) | Selectivity Index (SI) |
|---|---|---|
| 4-Methyl-Thiadiazole Derivative | 0.0730 | 3516 |
This indicates that the compound exhibits significant antimycobacterial activity with low cytotoxicity, making it a promising candidate for further development in tuberculosis treatment .
Agricultural Applications
The potential applications of this compound extend to agriculture as well. Thiadiazole derivatives have been recognized for their effectiveness as pesticides and plant growth regulators.
Case Study: Pesticidal Activity
Research has shown that thiadiazole derivatives can act as effective pesticides and bactericides when combined with agricultural adjuvants. The synthesis of these compounds allows for their application in controlling agricultural pests and diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Chlorine in analogs (e.g., 2-chlorobenzyl) provides moderate electron withdrawal but may improve membrane permeability due to increased lipophilicity .
Steric and Lipophilic Considerations :
- The 2-methyl group on the phenyl ring in the target compound introduces steric hindrance, which could limit binding to shallow protein pockets compared to unsubstituted analogs.
- Methyl groups in the 3-chloro-4-methylphenyl analog () may balance steric bulk and solubility better than the nitro group .
Molecular Weight :
- The target compound’s higher molecular weight (293.30 vs. ~267.73 g/mol in analogs) reflects the nitro group’s contribution, which could impact pharmacokinetic properties like absorption and distribution .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,3-thiadiazole core followed by coupling with the 2-methyl-5-nitroaniline moiety. Key steps include:
- Thiadiazole formation : Cyclization of thiosemicarbazides or oxidative cyclization of thioamides under acidic conditions .
- Amide coupling : Use of coupling agents like EDCI or DCC to link the thiadiazole-5-carboxylic acid to the aromatic amine. Temperature control (0–25°C) and anhydrous solvents (e.g., DMF, CH₂Cl₂) are critical to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended for isolating the final product with >95% purity .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methyl group (δ ~2.5 ppm for CH₃), nitrophenyl protons (δ ~7.5–8.5 ppm), and thiadiazole carbons (δ ~160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 335.2 for C₁₂H₁₁N₅O₃S₂) .
- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .
Q. How does pH and solvent choice influence the stability of this compound during storage and experimental use?
- pH Stability : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH <3) or basic (pH >10) conditions due to amide bond cleavage. Use phosphate-buffered saline (PBS) for aqueous solutions .
- Solvent Compatibility : Soluble in DMSO or DMF (for stock solutions) and sparingly soluble in ethanol or acetonitrile. Avoid protic solvents (e.g., MeOH) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
- Experimental Design : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP-based vs. resazurin assays). Triplicate measurements with controls reduce variability .
- Data Normalization : Use internal standards (e.g., staurosporine for kinase inhibition) and validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
- Statistical Analysis : Apply GraphPad Prism for nonlinear regression (dose-response curves) and report SEM with n ≥3 .
Q. What computational strategies are effective for predicting the compound’s molecular targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or microbial enzymes. The nitro group and thiadiazole ring often engage in π-π stacking and hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to the flexibility of the 2-methyl-5-nitrophenyl group in hydrophobic pockets .
- Pharmacophore Mapping : Align with known thiadiazole inhibitors (e.g., c-Met or EGFR targets) to identify critical pharmacophoric features .
Q. What methodologies are recommended for studying the compound’s metabolic stability and potential toxicity?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include nitro reduction and thiadiazole ring oxidation .
- Cytotoxicity Screening : Use MTT assays on primary hepatocytes to assess hepatic toxicity. Compare IC₅₀ values against therapeutic indices .
- Reactive Metabolite Trapping : Employ glutathione (GSH) adduct formation studies to detect electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
